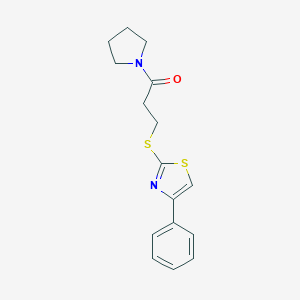![molecular formula C12H12N2OS2 B285481 N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as MPTA, is a thiazole derivative that has been extensively studied for its potential use in scientific research. MPTA has been shown to exhibit a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the investigation of N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, including further studies on its mechanism of action and potential therapeutic applications. Other potential areas of research include the development of new synthetic methods for this compound and the investigation of its potential use as a diagnostic tool for cancer and other diseases.
Synthesemethoden
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of N-methylacetamide with 4-phenyl-2-thiocyanatothiazole in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic effects on cancer cells, as well as anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C12H12N2OS2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-13-11(15)8-17-12-14-10(7-16-12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,15) |
InChI-Schlüssel |
SIEFKVUXLGPJHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Kanonische SMILES |
CNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285399.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285401.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285402.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285405.png)
![N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285406.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B285407.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285408.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285409.png)
![4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole](/img/structure/B285413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285416.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B285418.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B285421.png)
